(+)-Epibatidine

Descripción general

Descripción

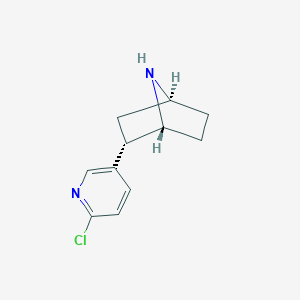

(+)-Epibatidine: is a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. This compound has garnered significant interest due to its unique structure and potent biological activity, particularly its analgesic properties, which are significantly more potent than morphine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Epibatidine is complex and involves multiple steps. One of the most notable synthetic routes was developed by the chemist K.C. Nicolaou. The synthesis begins with the formation of a pyridine ring, followed by the construction of the azabicyclo[2.2.1]heptane core. Key steps include:

Formation of the Pyridine Ring: This is typically achieved through a condensation reaction involving a suitable aldehyde and ammonia.

Construction of the Azabicyclo[2.2.1]heptane Core: This involves a series of cyclization reactions, often utilizing reagents such as lithium diisopropylamide (LDA) and various protecting groups to ensure the correct formation of the bicyclic structure.

Final Coupling and Deprotection: The final steps involve coupling the pyridine ring with the azabicyclo[2.2.1]heptane core and removing any protecting groups to yield this compound.

Industrial Production Methods: Industrial production of this compound is not common due to its complex synthesis and the availability of more easily synthesized analogs. the principles of its synthesis can be applied on a larger scale with appropriate modifications to improve yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (+)-Epibatidine can undergo oxidation reactions, particularly at the nitrogen atom in the azabicyclo[2.2.1]heptane core. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can be used to modify the pyridine ring, often using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The pyridine ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, halogens.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives of the pyridine ring.

Substitution: Nitrated or halogenated derivatives of the pyridine ring.

Aplicaciones Científicas De Investigación

Analgesic Properties

One of the most notable applications of (+)-epibatidine is its role as an analgesic agent. Research has demonstrated that it exhibits analgesic effects that are significantly more potent than traditional opioids. Specifically, it is reported to be over 200 times more effective than morphine in eliciting pain relief through mechanisms independent of opioid receptors. This property has led to investigations into its potential use as a non-opioid pain management solution, especially in light of the ongoing opioid crisis .

Neuropharmacological Research

The unique binding properties of this compound have made it invaluable in neuropharmacological studies. It serves as a radioligand for imaging studies involving nAChRs due to its ability to cross the blood-brain barrier effectively and bind with high specificity .

Applications in Imaging

- Positron Emission Tomography (PET) : Radiolabeled analogs of epibatidine have been developed for PET imaging to visualize nAChR distribution in the brain .

- Single-Photon Emission Computed Tomography (SPECT) : Similar applications have been explored using SPECT, enhancing our understanding of receptor dynamics in various neurological conditions .

Cognitive Enhancement and Neurodegenerative Diseases

Recent studies suggest that this compound may play a role in cognitive enhancement and the treatment of neurodegenerative diseases such as Alzheimer's disease. Its action on nAChRs is believed to influence cognitive processes like learning and memory, potentially offering therapeutic avenues for conditions characterized by cognitive decline .

Case Studies

- In animal models, this compound has shown promise in improving cognitive function and memory retention. The compound's ability to enhance synaptic activity through nAChR modulation suggests potential applications in treating cognitive deficits associated with aging and neurodegeneration .

Development of Derivatives

Due to the toxicity associated with this compound when used directly, researchers are actively developing derivatives that retain its beneficial pharmacological properties while minimizing adverse effects. Compounds such as epiboxidine have been synthesized and show reduced toxicity compared to this compound while maintaining significant analgesic activity .

| Compound | Potency (vs Morphine) | Toxicity | Comments |

|---|---|---|---|

| This compound | >200 times | High | Potent analgesic but highly toxic |

| Epiboxidine | 20-fold less toxic | Lower | Promising derivative with similar effects |

| SIB-1553A | Moderate | Moderate | Selective for specific nAChR subtypes |

| RJR-2403 | Moderate | Low | Potential for reduced side effects |

Mecanismo De Acción

(+)-Epibatidine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It binds with high affinity to these receptors, particularly the α4β2 subtype, leading to the activation of these receptors and subsequent analgesic effects. The binding of this compound to nicotinic acetylcholine receptors results in the opening of ion channels, allowing the influx of cations such as sodium and calcium, which leads to neuronal depolarization and the transmission of pain signals.

Comparación Con Compuestos Similares

Nicotine: Like (+)-Epibatidine, nicotine also binds to nicotinic acetylcholine receptors but with lower affinity and potency.

Cytisine: Another alkaloid that binds to nicotinic acetylcholine receptors, used as a smoking cessation aid.

Anatoxin-a: A potent agonist of nicotinic acetylcholine receptors, derived from cyanobacteria.

Uniqueness: this compound is unique due to its exceptionally high affinity for nicotinic acetylcholine receptors and its potent analgesic properties. Unlike nicotine and cytisine, this compound’s structure includes a bicyclic azabicyclo[2.2.1]heptane core, which contributes to its high receptor affinity and potency.

Actividad Biológica

(+)-Epibatidine is a naturally occurring alkaloid derived from the skin of the Ecuadorian frog Epipedobates tricolor. It has garnered significant interest due to its potent biological activity, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity, pharmacological properties, and potential therapeutic applications of this compound, supported by research findings and case studies.

This compound primarily acts as an agonist at nAChRs, particularly showing high affinity for the α4β2 and α3β4 subtypes. Its binding affinity is significantly higher than that of nicotine, making it a potent candidate for various therapeutic applications, including pain management and neuroprotection .

Table 1: Binding Affinity of this compound at nAChR Subtypes

| nAChR Subtype | Binding Affinity (Ki, nM) |

|---|---|

| α4β2 | 0.2 |

| α3β4 | 0.5 |

| α7 | 2.0 |

Pharmacological Properties

Research has shown that this compound exhibits a range of pharmacological effects:

- Analgesic Effects : It has been identified as a non-opioid analgesic with significant pain-relieving properties. Studies have demonstrated its efficacy in models of neuropathic pain, such as the chronic constriction injury (CCI) model in rats .

- Neuroprotective Effects : this compound has been shown to increase the expression of neuroprotective factors such as fibroblast growth factor (FGF) and heme oxygenase-1 (HO-1), suggesting potential benefits in neurodegenerative conditions .

- Toxicity and Side Effects : Despite its promising effects, this compound is associated with high toxicity levels, particularly due to its action on multiple nAChR subtypes. This limits its therapeutic index and necessitates the development of safer analogs .

Metabolism and Pharmacokinetics

This compound undergoes metabolism primarily through hydroxylation and N-oxidation pathways. Studies indicate that it is poorly bound to plasma proteins, which may enhance its bioavailability. However, due to rapid metabolism, a significant proportion of the compound remains unchanged in circulation shortly after administration .

Table 2: Metabolic Pathways of this compound

| Metabolite Type | Description |

|---|---|

| Hydroxylated Metabolites | Formed by hydroxylation at various sites on the azabicyclic ring |

| N-Oxides | Diastereomeric N-oxides formed from the (+) enantiomer |

Case Studies and Research Findings

- Pain Management : A study utilizing a rat model demonstrated that administration of this compound significantly reduced mechanical allodynia in CCI-induced neuropathic pain models. The analgesic effects were attributed to its action on nAChRs, specifically targeting α4β2 subtypes .

- Neuroprotection in Alzheimer's Disease : Clinical studies have explored the use of epibatidine derivatives in patients with early Alzheimer's Disease (AD). These studies indicated that certain analogs could potentially enhance cognitive function by modulating nAChR activity without the severe side effects associated with this compound itself .

- Development of Safer Analogues : Due to the toxicity associated with this compound, research has focused on synthesizing analogs with improved safety profiles. These derivatives aim to retain analgesic properties while minimizing adverse effects by selectively targeting specific nAChR subtypes .

Propiedades

IUPAC Name |

(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPRAJRHRHZCQQ-UTLUCORTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](C[C@@H]1N2)C3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401176872 | |

| Record name | (1S,2S,4R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152378-30-8 | |

| Record name | (1S,2S,4R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152378-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S,4R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Epibatidine-L-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.